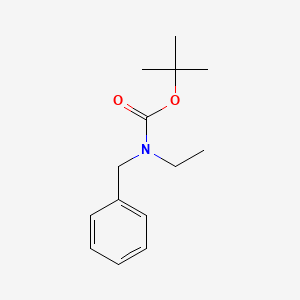![molecular formula C11H10O7 B14254598 (2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid CAS No. 389141-47-3](/img/structure/B14254598.png)
(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid is an organic compound that features a butanedioic acid backbone with a 4-hydroxybenzoyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid typically involves esterification reactions. One common method is the reaction of 4-hydroxybenzoic acid with (2S)-2-hydroxybutanedioic acid under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzoyl moiety can be oxidized to form a ketone.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-ketobenzoyl derivatives.
Reduction: Formation of (2S)-2-[(4-Hydroxybenzyl)oxy]butanedioic acid.
Substitution: Formation of various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets. The hydroxyl group on the benzoyl moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the ester linkage can be hydrolyzed in biological systems, releasing the active components that exert their effects through various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of (2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid.
(2S)-2-Hydroxybutanedioic acid: Another precursor used in the synthesis.
4-Hydroxybenzyl alcohol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both hydroxyl and carboxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Propiedades
Número CAS |
389141-47-3 |
|---|---|
Fórmula molecular |
C11H10O7 |
Peso molecular |
254.19 g/mol |
Nombre IUPAC |
(2S)-2-(4-hydroxybenzoyl)oxybutanedioic acid |
InChI |
InChI=1S/C11H10O7/c12-7-3-1-6(2-4-7)11(17)18-8(10(15)16)5-9(13)14/h1-4,8,12H,5H2,(H,13,14)(H,15,16)/t8-/m0/s1 |
Clave InChI |
NMIDXJIBGMOSBK-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)O[C@@H](CC(=O)O)C(=O)O)O |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC(CC(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



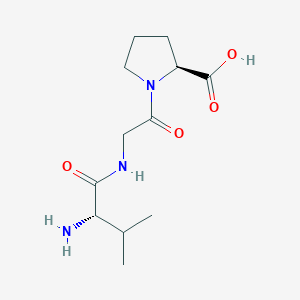
![Dimethyl 2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diacetate](/img/structure/B14254530.png)

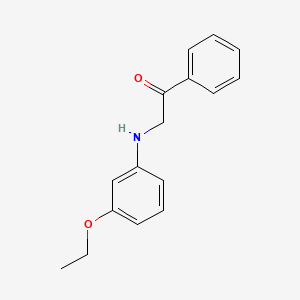
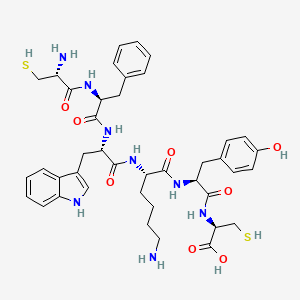
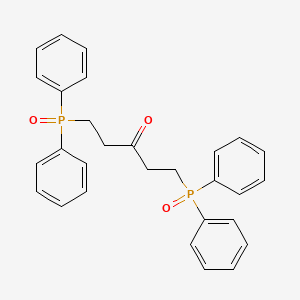
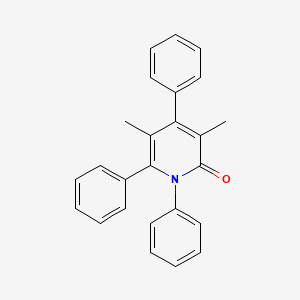
![(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14254581.png)
![8-Oxabicyclo[5.1.0]octan-4-one](/img/structure/B14254594.png)
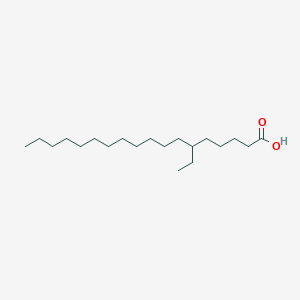

![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
